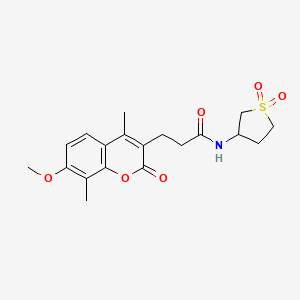![molecular formula C22H20Cl2N4O2 B11138584 6-(2-chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B11138584.png)
6-(2-chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone is a complex organic compound that belongs to the class of pyridazinones This compound is characterized by the presence of a pyridazinone ring substituted with chlorophenyl and piperazino groups
Preparation Methods
The synthesis of 6-(2-chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-chlorobenzaldehyde with hydrazine hydrate to form 2-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to yield 6-(2-chlorophenyl)-3(2H)-pyridazinone. The final step involves the reaction of this intermediate with 4-(4-chlorophenyl)piperazine in the presence of a suitable catalyst to obtain the target compound .
Chemical Reactions Analysis
6-(2-chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
6-(2-chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
6-(2-chlorophenyl)-2-{2-[4-(4-chlorophenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone can be compared with similar compounds such as:
6-(4-chlorophenyl)-4-phenyl-2(1H)-pyrimidinone: This compound shares a similar pyridazinone structure but differs in the substitution pattern, leading to different chemical and biological properties.
2-chloro-6-(4-chlorophenyl)pyridine-3-carbonitrile: Another related compound with a pyridine ring, which exhibits distinct reactivity and applications.
Properties
Molecular Formula |
C22H20Cl2N4O2 |
|---|---|
Molecular Weight |
443.3 g/mol |
IUPAC Name |
6-(2-chlorophenyl)-2-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]pyridazin-3-one |
InChI |
InChI=1S/C22H20Cl2N4O2/c23-16-5-7-17(8-6-16)26-11-13-27(14-12-26)22(30)15-28-21(29)10-9-20(25-28)18-3-1-2-4-19(18)24/h1-10H,11-15H2 |
InChI Key |
DGTNGRPBRONREW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(4-Methoxybenzoyl)-1-benzofuran-5-yl]oxy}acetamide](/img/structure/B11138501.png)
![S-benzyl-N-{[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]carbonyl}-L-cysteine](/img/structure/B11138507.png)
![7-{3-[(3,4-dimethoxybenzyl)amino]-2-hydroxypropoxy}-3,4-dimethyl-2H-chromen-2-one](/img/structure/B11138511.png)
![N-{3-[4-(methylsulfonyl)piperazino]-3-oxopropyl}-2-pyrazinecarboxamide](/img/structure/B11138516.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[3-(furan-2-ylcarbonyl)-1-benzofuran-5-yl]oxy}-N-phenylacetamide](/img/structure/B11138519.png)
![4-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)butanamide](/img/structure/B11138521.png)
![7-butyl-6-imino-N-[2-(4-methoxyphenyl)ethyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11138527.png)
![N-[2-(4-chloro-1H-indol-1-yl)ethyl]-2-(2,2-dimethyl-3-oxopiperazino)acetamide](/img/structure/B11138530.png)

![4-methoxy-N~2~-{3-[(4-methyl-1,3-thiazol-2-yl)amino]-3-oxopropyl}-1H-indole-2-carboxamide](/img/structure/B11138550.png)
![1-[3-(diethylamino)propyl]-5-(4-ethylphenyl)-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11138572.png)
![6-tert-butyl-3-chloro-N-[2-(morpholin-4-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B11138577.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-1-oxo-2-(3,4,5-trimethoxyphenyl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11138579.png)
![Ethyl (1-{[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-2-oxo-2-phenylethyl)carbamate](/img/structure/B11138585.png)
